molecular formula C14H21NO3 B2385024 tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate CAS No. 2241128-91-4

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate

Cat. No.: B2385024
CAS No.: 2241128-91-4
M. Wt: 251.326
InChI Key: OQASDNWAOBMNEK-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate: is a spirocyclic compound characterized by its unique structural motif. Spirocyclic compounds are known for their distinct three-dimensional structures, which often result in unique chemical and biological properties.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate typically involves the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation using manganese dioxide to form a β-keto ester. This intermediate is then reacted with hydrazine hydrate to yield the final spirocyclic compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can result in various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share the spirocyclic core but differ in their functional groups and overall structure, leading to different chemical and biological properties The uniqueness of tert-Butyl 3-oxo-7-azaspiro[4

Properties

IUPAC Name

tert-butyl 2-oxo-7-azaspiro[4.5]dec-3-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h5,7H,4,6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQASDNWAOBMNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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